molecular formula C3H6INaO4S B12659266 Sodium 2-hydroxy-3-iodopropanesulphonate CAS No. 4812-15-1

Sodium 2-hydroxy-3-iodopropanesulphonate

Cat. No.: B12659266
CAS No.: 4812-15-1
M. Wt: 288.04 g/mol
InChI Key: XCAITBQFQMTNMS-UHFFFAOYSA-M
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Description

Sodium 2-hydroxy-3-iodopropanesulphonate is an organic compound with the molecular formula C3H6INaO4S. It is a sulfonate ester that contains both iodine and hydroxyl functional groups.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of sodium 2-hydroxy-3-iodopropanesulphonate typically involves the reaction of 3-iodopropanol with sodium bisulfite. The reaction is carried out in an aqueous medium under controlled temperature and pH conditions to ensure the formation of the desired product. The reaction can be represented as follows: [ \text{3-iodopropanol} + \text{sodium bisulfite} \rightarrow \text{this compound} ]

Industrial Production Methods: Industrial production of this compound involves the use of large-scale reactors where the reactants are mixed and allowed to react under optimized conditions. The product is then purified through processes such as crystallization or distillation to obtain a high-purity compound .

Chemical Reactions Analysis

Types of Reactions: Sodium 2-hydroxy-3-iodopropanesulphonate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The iodine atom can be reduced to form a hydrocarbon.

    Substitution: The iodine atom can be substituted with other nucleophiles such as hydroxide or amine groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or ammonia (NH3).

Major Products:

Scientific Research Applications

Sodium 2-hydroxy-3-iodopropanesulphonate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of sodium 2-hydroxy-3-iodopropanesulphonate involves its interaction with molecular targets such as enzymes and proteins. The sulfonate group can form strong ionic bonds with positively charged amino acid residues, while the iodine atom can participate in halogen bonding. These interactions can modulate the activity of enzymes and proteins, leading to various biochemical effects .

Comparison with Similar Compounds

  • Sodium 2-hydroxy-3-chloropropanesulphonate
  • Sodium 2-hydroxy-3-bromopropanesulphonate
  • Sodium 2-hydroxy-3-fluoropropanesulphonate

Comparison: Sodium 2-hydroxy-3-iodopropanesulphonate is unique due to the presence of the iodine atom, which imparts distinct chemical reactivity and biological activity compared to its chloro, bromo, and fluoro analogs. The larger atomic radius and higher polarizability of iodine make it more reactive in certain chemical reactions and more effective in forming halogen bonds .

Properties

CAS No.

4812-15-1

Molecular Formula

C3H6INaO4S

Molecular Weight

288.04 g/mol

IUPAC Name

sodium;2-hydroxy-3-iodopropane-1-sulfonate

InChI

InChI=1S/C3H7IO4S.Na/c4-1-3(5)2-9(6,7)8;/h3,5H,1-2H2,(H,6,7,8);/q;+1/p-1

InChI Key

XCAITBQFQMTNMS-UHFFFAOYSA-M

Canonical SMILES

C(C(CI)O)S(=O)(=O)[O-].[Na+]

Origin of Product

United States

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